molecular formula C10H17NO4 B2428905 1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid CAS No. 1822562-98-0

1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid

Cat. No.: B2428905
CAS No.: 1822562-98-0
M. Wt: 215.249
InChI Key: CWCHGLNUHDOFHF-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various nucleophiles, depending on the desired substitution product

    Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the reaction requirements

Major Products Formed

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid is unique due to its chiral nature and the presence of the azetidine ring. This combination of features makes it particularly valuable in the synthesis of complex molecules, where stereochemistry and ring structure play crucial roles .

Properties

IUPAC Name

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-6-5-11(7(6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCHGLNUHDOFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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